molecular formula C22H34O3 B12370607 6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid

Cat. No.: B12370607
M. Wt: 346.5 g/mol
InChI Key: BHODHHIOZSFCBJ-NEDCVQLASA-N
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Description

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a tetraene chain and an oxirane ring

Preparation Methods

The synthesis of 6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid involves multiple steps, including the formation of the tetraene chain and the oxirane ring. The synthetic route typically starts with the preparation of the tetraene chain through a series of reactions involving alkenes and alkynes. The oxirane ring is then introduced via an epoxidation reaction using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Addition: The tetraene chain can participate in addition reactions, such as hydrogenation, to form saturated derivatives.

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This interaction can disrupt normal cellular functions and lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis.

Comparison with Similar Compounds

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid can be compared with other similar compounds, such as:

    Epoxides: Compounds with an oxirane ring, which share similar reactivity and applications.

    Polyenes: Compounds with multiple double bonds, which have similar chemical properties and reactivity.

    Fatty acids: Compounds with long hydrocarbon chains and a carboxylic acid group, which are structurally similar and have comparable applications in biology and industry.

The uniqueness of this compound lies in its combination of a tetraene chain and an oxirane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12,14,20-21H,2,5,8,11,13,15-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-

InChI Key

BHODHHIOZSFCBJ-NEDCVQLASA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CCCCCC(=O)O

Origin of Product

United States

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